molecular formula C16H20ClN3O2 B2843149 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one CAS No. 1797093-42-5

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one

Cat. No.: B2843149
CAS No.: 1797093-42-5
M. Wt: 321.81
InChI Key: HKXBQYHCUXFYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one is a compound that features both azepane and imidazolidinone moieties. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenyl azepane with imidazolidin-2-one under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the azepane or imidazolidinone moieties, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The azepane and imidazolidinone moieties may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-[3-(4-Chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)azepane-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-14-6-4-12(5-7-14)13-3-1-2-9-19(11-13)16(22)20-10-8-18-15(20)21/h4-7,13H,1-3,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBQYHCUXFYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.